molecular formula C23H17ClN2O3S B2803845 7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634567-57-0

7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2803845
CAS No.: 634567-57-0
M. Wt: 436.91
InChI Key: WCWGAKQISRQMAT-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound belonging to a class of structures featuring a fused chromenopyrroledione core. This complex heterocyclic scaffold is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural family are frequently investigated for their potential biological activities, particularly as antibacterial agents . The presence of the pyrrole heterocycle, a feature found in many natural products and approved therapeutics, contributes to favorable physicochemical properties, including lipophilicity that may facilitate passive diffusion across cell membranes . The molecular structure of this reagent incorporates several key modifiable sites, including a chlorine substituent, a 4-isopropylphenyl group at the 1-position, and a thiazol-2-yl ring at the 2-position. These features are analogous to other researched compounds in this series, such as those with 4-chlorophenyl or 4-ethylphenyl groups, which are explored as potential lead compounds for antibiotic development against resistant bacterial strains . The specific combination of the isopropylphenyl and thiazole substituents makes this compound a unique chemical entity for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity material to probe its mechanism of action, evaluate its antibacterial efficacy through minimum inhibitory concentration (MIC) assays, and further optimize the chromeno[2,3-c]pyrrole-3,9-dione scaffold for enhanced potency and selectivity . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-12(2)13-3-5-14(6-4-13)19-18-20(27)16-11-15(24)7-8-17(16)29-21(18)22(28)26(19)23-25-9-10-30-23/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGAKQISRQMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C23H17ClN2O3S
  • Molecular Weight : 436.91 g/mol
  • CAS Number : 634567-57-0
  • IUPAC Name : 7-chloro-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antibacterial agent. Below are the key findings from recent research.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound may inhibit key growth factor receptors such as EGFR and VEGFR2, leading to reduced tumor growth in vitro and in vivo models. This is supported by molecular docking studies that suggest stable complex formation with these receptors .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

  • Effectiveness Against Bacteria : Preliminary studies suggest that similar chromeno[3,4-c]pyrrole derivatives show comparable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesInhibition of cell growth
AntibacterialStaphylococcus aureusZone of inhibition (ZOI): 8 mm
AntibacterialEscherichia coliZone of inhibition (ZOI): 9 mm

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Pyrrole Derivatives as Tyrosine Kinase Inhibitors :
    • A study synthesized various pyrrole derivatives that demonstrated potent inhibition of cancer cell lines through interaction with ATP-binding domains of tyrosine kinases .
  • Antibacterial Assessments :
    • The antibacterial activity was evaluated through disk diffusion methods, revealing significant zones of inhibition against common pathogens .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including those structurally related to 7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . The compound has been shown to exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study of various thiazole derivatives, compounds with isopropyl substitutions demonstrated enhanced antibacterial properties. For instance, the synthesized derivatives exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity of selected thiazole derivatives:

CompoundConcentration (mM)Zone of Inhibition (mm)
7-Chloro Compound810
Isopropyl Derivative7.59
Control (No Compound)-0

This data suggests that the presence of the thiazole ring and isopropyl group contributes positively to the antibacterial activity of these compounds.

Drug Discovery and Development

The structural features of This compound make it a promising candidate for drug development. Its ability to inhibit key biological targets can be exploited in creating new therapeutic agents.

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the compound's structure affect its biological activity. For example, substituents on the thiazole moiety have been systematically varied to assess their impact on inhibitory potency against amyloid beta aggregation—a process implicated in Alzheimer's disease . The findings indicate that specific substitutions can enhance activity significantly:

SubstituentIC50 (µM)
No Substituent43 ± 1
4-Methyl Group16 ± 2
Phenyl Group1.2 ± 0.2

These results underscore the importance of structural optimization in drug design.

Synthetic Methodologies

The synthesis of This compound has been achieved through innovative multicomponent reactions that allow for high yields and purity . This synthetic strategy is particularly valuable for generating libraries of related compounds for further biological evaluation.

Synthetic Procedure Overview

A practical synthetic route involves:

  • Reagents : Utilizing methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates and aryl aldehydes.
  • Conditions : Conducting reactions under mild conditions with optimized ratios.
  • Yield : Achieving yields upwards of 70% across multiple experiments.

This efficient methodology not only facilitates the production of diverse derivatives but also supports the exploration of their biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromeno-Pyrrole-Dione Derivatives

Compound Name Substituents Key Differences and Implications
7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 4-isopropylphenyl (1-position), thiazol-2-yl (2-position) Balanced lipophilicity (isopropyl) and electronic effects (Cl); thiazole supports biointeractions.
1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl 7-Me, 4-hydroxyphenyl (1-position), 5-isobutyl-1,3,4-thiadiazol-2-yl (2-position) Hydroxyphenyl enhances polarity; thiadiazole’s electron-withdrawing nature may reduce bioavailability.
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl) 7-Cl, 3-nitrophenyl (1-position), thiazol-2-yl (2-position) Nitro group increases electron deficiency, potentially improving binding to electron-rich targets.
Unsubstituted 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core No substituents Lower steric hindrance but reduced specificity in biological systems.

Key Insights:

Substituent Effects on Bioactivity :

  • The 4-isopropylphenyl group in the target compound provides moderate hydrophobicity, likely enhancing membrane permeability compared to the polar 4-hydroxyphenyl group in .
  • The 3-nitrophenyl analog exhibits stronger electron-withdrawing effects, which could stabilize charge-transfer interactions but may reduce metabolic stability.

Heterocyclic Moieties :

  • Thiazol-2-yl (target compound and ) vs. 1,3,4-thiadiazol-2-yl : Thiazole’s nitrogen-sulfur configuration supports hydrogen bonding, whereas thiadiazole’s additional nitrogen may increase rigidity and alter binding kinetics.

Synthetic Flexibility : The multicomponent reaction protocol allows substitution at the 1-, 2-, and 7-positions, enabling rapid generation of analogs with tailored properties. For example, electron-donating groups (e.g., isopropyl) and electron-withdrawing groups (e.g., nitro) can be strategically incorporated to modulate reactivity and target affinity.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s chromeno[2,3-c]pyrrole core fused with a thiazole ring and substituted with a 4-isopropylphenyl group creates a conjugated system that enhances π-π stacking and hydrogen-bonding potential. The chloro substituent at position 7 increases electrophilicity, while the thiazole ring contributes to metal-binding and heteroaromatic interactions. These features collectively influence solubility, stability, and target affinity .

Q. What synthetic strategies are effective for constructing the chromeno[2,3-c]pyrrole core?

The core can be synthesized via multicomponent reactions (MCRs) involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates condensed with aryl aldehydes and primary amines under mild acidic conditions .
  • Cyclization of 3-formylchromones with isocyanides and azodicarboxylates, forming the pyrrole ring . Solvent choice (e.g., ethanol, DCM) and catalysts (e.g., AlCl₃ for Friedel-Crafts steps) are critical for yield optimization .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives?

  • ¹H NMR : Identifies proton environments near electron-withdrawing groups (e.g., chloro, thiazole) through deshielding effects (δ 7.5–8.5 ppm for aromatic protons) .
  • ¹³C NMR : Confirms carbonyl (δ 170–180 ppm) and fused-ring carbons .
  • 2D NMR (COSY, HSQC) : Maps coupling between thiazole and chromeno-pyrrole protons .

Advanced Research Questions

Q. How do electronic effects from substituents influence regioselectivity in post-synthetic modifications?

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Direct electrophilic substitutions to meta/para positions of the aryl ring. Example: Nitration occurs preferentially at the 4-isopropylphenyl group’s ortho position due to steric hindrance .
  • Thiazole ring : Participates in nucleophilic aromatic substitution (e.g., with amines) at the 2-position due to electron deficiency .
  • Steric effects : Bulky substituents (e.g., isopropyl) hinder reactions at the chromeno ring’s fused junction .

Q. What strategies mitigate batch-to-batch variability in biological activity assessments?

  • Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
  • Standardized assays : Employ fluorescence polarization for receptor-binding studies (e.g., chemokine receptors) to quantify IC₅₀ values .
  • Negative controls : Include structurally similar but inactive analogs (e.g., lacking the thiazole ring) to validate target specificity .

Q. How can reaction conditions be optimized for derivatives with varying aryl substituents?

Substituent Optimal Catalyst Solvent Yield Range
Electron-deficient (e.g., NO₂)Pd(PPh₃)₄DMF60–75%
Electron-rich (e.g., OMe)AlCl₃Toluene70–85%
Sterically hindered (e.g., iPr)BF₃·Et₂ODCM50–65%

Reaction temperatures typically range from 60–100°C, with longer times (12–24 hrs) for bulky groups .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities across structurally similar analogs?

  • Case study : Derivatives with morpholine substituents show conflicting cytotoxicity (IC₅₀ = 2–50 µM) due to divergent assay conditions (e.g., cell lines, exposure times) .
  • Resolution : Use orthogonal assays (e.g., apoptosis markers vs. ATP depletion) and standardized protocols (e.g., 48-hr incubation in MCF-7 cells) .

Q. Why do solubility profiles vary significantly among derivatives?

  • Key factors :
  • LogP : Thiazole-containing derivatives have lower logP (2.1–3.5) vs. morpholine analogs (3.8–4.5), reducing aqueous solubility .
  • Crystallinity : Amorphous forms (confirmed via XRD) of 4-isopropylphenyl derivatives improve bioavailability by 30% compared to crystalline forms .

Methodological Recommendations

Designing SAR studies for target optimization :

  • Step 1 : Synthesize a library of 10–20 analogs with systematic substituent variations (e.g., halogens, alkyl chains) .
  • Step 2 : Screen against primary targets (e.g., CCR5 receptor) using SPR (surface plasmon resonance) for binding kinetics .
  • Step 3 : Validate hits in murine inflammation models, dosing at 10 mg/kg (IP) .

Analyzing thermal stability for formulation development :

  • DSC/TGA : Monitor decomposition temperatures (Td = 200–250°C) and identify excipients (e.g., lactose) that prevent degradation during lyophilization .

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